molecular formula C9H10BrNO2 B14057334 1-(4-Amino-3-hydroxyphenyl)-3-bromopropan-1-one

1-(4-Amino-3-hydroxyphenyl)-3-bromopropan-1-one

Cat. No.: B14057334
M. Wt: 244.08 g/mol
InChI Key: MHIOAASZJAGJGN-UHFFFAOYSA-N
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Description

1-(4-Amino-3-hydroxyphenyl)-3-bromopropan-1-one is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a bromine atom attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-3-hydroxyphenyl)-3-bromopropan-1-one typically involves the bromination of 1-(4-Amino-3-hydroxyphenyl)propan-1-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-3-hydroxyphenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products:

    Oxidation: 1-(4-Amino-3-hydroxyphenyl)-3-oxopropan-1-one.

    Reduction: 1-(4-Amino-3-hydroxyphenyl)-3-hydroxypropan-1-one.

    Substitution: 1-(4-Amino-3-hydroxyphenyl)-3-aminopropan-1-one.

Scientific Research Applications

1-(4-Amino-3-hydroxyphenyl)-3-bromopropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-hydroxyphenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    4-Amino-3-hydroxy-1-naphthalenesulfonic acid: Shares the amino and hydroxyl functional groups but differs in the aromatic ring structure.

    4-Amino-3-hydroxybenzoic acid: Similar functional groups but lacks the bromine atom and propanone backbone.

Uniqueness: 1-(4-Amino-3-hydroxyphenyl)-3-bromopropan-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

1-(4-amino-3-hydroxyphenyl)-3-bromopropan-1-one

InChI

InChI=1S/C9H10BrNO2/c10-4-3-8(12)6-1-2-7(11)9(13)5-6/h1-2,5,13H,3-4,11H2

InChI Key

MHIOAASZJAGJGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCBr)O)N

Origin of Product

United States

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